4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Overview
Description
4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that features a bromine atom attached to a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
this compound interacts with its targets (FGFRs) by inhibiting their activity . This inhibition results in a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is noted that the compound has a low molecular weight, which could be beneficial to its bioavailability .
Result of Action
In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one interacts with various enzymes and proteins, particularly the fibroblast growth factor receptors (FGFRs). It has been reported to exhibit potent inhibitory activity against FGFR1, 2, and 3 .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to FGFRs, leading to inhibition of these receptors . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Temporal Effects in Laboratory Settings
Its potent inhibitory effects on FGFRs suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Its interaction with FGFRs suggests that it may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(3-Bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine with suitable reagents to form the desired pyrrolo-pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo-pyridine derivatives .
Scientific Research Applications
4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of kinase inhibitors and other pharmacologically active compounds.
Biological Studies: The compound is studied for its potential inhibitory effects on specific enzymes and receptors.
Chemical Biology: It serves as a tool compound in the study of biological pathways and mechanisms.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-pyrrolo[2,3-c]pyridine
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound in the development of targeted therapies and advanced materials .
Properties
IUPAC Name |
4-bromo-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNIAYMPFKNABU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2NC1=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735281 | |
Record name | 4-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-93-4 | |
Record name | 4-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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